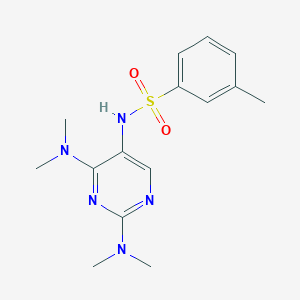

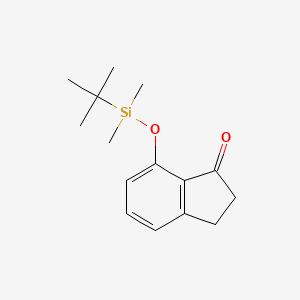

7-((tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

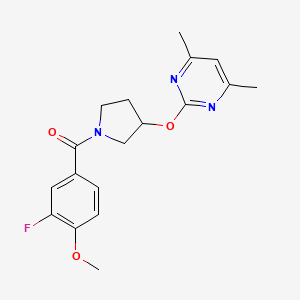

Tert-butyldimethylsilyl (TBDMS or TBS) is a protecting group used in organic chemistry. It is often used for protection of alcohols in organic synthesis . The TBDMS group increases the molecule’s size and hydrophobicity .

Molecular Structure Analysis

The TBDMS group consists of a silicon atom bonded to a tert-butyl group and two methyl groups . It is often attached to an oxygen atom, forming a silyl ether .Chemical Reactions Analysis

TBDMS-protected alcohols can be deprotected under mildly acidic conditions . They are also stable under a wide range of reaction conditions .Physical and Chemical Properties Analysis

TBDMS-protected compounds are generally more hydrophobic than their unprotected counterparts . The exact physical and chemical properties would depend on the rest of the molecule .Scientific Research Applications

1. Chemical Synthesis and Organic Transformations

7-((tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-one is extensively used in chemical synthesis and organic transformations. It's involved in the synthesis of complex molecules and intermediates for various chemical reactions. For example, it is used in the synthesis of silyl ethers, demonstrating its significance in modifying chemical properties for specific applications (Bajwa, Prasad, & Repič, 2006).

2. Photodimerization and Photocleavage Studies

The compound plays a crucial role in photodimerization studies. For instance, its derivatives have been used in the photodimerization of 7-hydroxycoumarin, showing potential for applications in high-intensity light settings, like optical data storage and photocontrolled drug delivery (Härtner, Kim, & Hampp, 2007).

3. Development of Nanosized Silicon Compounds

It is instrumental in the development of nanosized, starlike silicon compounds. This includes its use in preparing molecules with specific optical properties, such as high fluorescence quantum yields, which is significant in the fields of material science and nanotechnology (Ishikawa et al., 2001).

4. Novel Heterocyclic Compound Synthesis

The compound has been used in the development of novel heterocyclic compounds. This includes its role in gold-catalyzed reactions for constructing unique heterocyclic structures, demonstrating its versatility in organic chemistry (Zhang, Chen, Sun, Si, & Wei, 2020).

5. Desilylation Catalyst Research

It is also significant in research on desilylation catalysts, where it serves as a key compound in understanding the mechanisms and efficiencies of different catalysts in removing silyl protective groups from organic molecules (Yu & Verkade, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

7-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2Si/c1-15(2,3)18(4,5)17-13-8-6-7-11-9-10-12(16)14(11)13/h6-8H,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWABKRZEHGTDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2817806.png)

![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2817808.png)

![8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2817813.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2817814.png)

![(4-Chlorophenyl)-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]methanone](/img/structure/B2817816.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone](/img/structure/B2817817.png)

![3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2817823.png)

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)